Methyl 5-(2-thienyl)isoxazole-3-carboxylate
Description
Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound features an isoxazole ring substituted with a thienyl group at the 5-position and a carboxylate ester group at the 3-position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
methyl 5-thiophen-2-yl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-12-9(11)6-5-7(13-10-6)8-3-2-4-14-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUBQXDECCWAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361394 | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517870-23-4 | |
| Record name | Methyl 5-(2-thienyl)-3-isoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517870-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-(2-thienyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
[3+2] Cycloaddition of Halogenoximes and Thienyl-Substituted Alkenes
The most widely reported method for synthesizing 3,5-disubstituted isoxazoles involves [3+2] cycloaddition between halogenoximes and alkenes or alkynes. For Methyl 5-(2-thienyl)isoxazole-3-carboxylate, the reaction typically proceeds as follows:
Halogenoxime Preparation :
Chloroximes or bromoximes are generated from hydroxylamine derivatives and halogenating agents. For example, chloroxime 1a (R = ester) is prepared by treating hydroxylamine with chlorinating reagents like N-chlorosuccinimide.Cycloaddition with Thienyl-Substituted Alkenes :
The halogenoxime reacts with a thienyl-containing alkene (e.g., 2-thienylpropargyl alcohol) in the presence of a base (NaHCO₃ or Et₃N) and polar solvent (EtOAc or CH₂Cl₂). This step forms the isoxazole core with regioselective placement of substituents.Example Reaction :
$$
\text{Chloroxime (R = COOMe)} + \text{2-Thienylalkene} \xrightarrow{\text{NaHCO}_3, \text{EtOAc}} \text{this compound} \quad
$$Optimization and Scalability :
Late-Stage Functionalization
For derivatives requiring post-cycloaddition modifications, late-stage fluorination or esterification is employed:
- Esterification : Carboxylic acid intermediates (e.g., 5-(2-thienyl)isoxazole-3-carboxylic acid) are treated with methanol and H₂SO₄ to yield the methyl ester.
- Challenges : Direct hydrolysis of esters to acids requires controlled conditions (e.g., slow NaOH/MeOH addition).
Alternative Routes via Nucleophilic Substitution
Substitution in 5-Bromomethylisoxazoles
A patent describing duloxetine intermediates highlights nucleophilic substitution as a viable pathway for introducing thienyl groups:
Bromomethyl Intermediate Synthesis :
5-Bromomethylisoxazole-3-carboxylate is prepared via cycloaddition or halogenation.Thienyl Group Introduction :
The bromomethyl group undergoes nucleophilic displacement with 2-thienylmagnesium bromide or similar reagents.Reaction Conditions :
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Scale | Regioselectivity | Complexity |
|---|---|---|---|---|
| Cycloaddition | 40–95% | 150 g | High | Moderate |
| Nucleophilic Substitution | 60–75% | 100 g | Moderate | High |
Critical Considerations
- Catalyst Choice : Silver trifluoromethanesulfonate (AgOTf) enhances substitution reactions but increases cost.
- Solvent Impact : EtOAc improves cycloaddition yields compared to CH₂Cl₂ due to better nitrile oxide stability.
- Functional Group Tolerance : Ester groups remain stable under cycloaddition conditions but require protection during substitutions.
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-thienyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The thienyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Brominated or nitrated derivatives of the thienyl group.
Scientific Research Applications
Scientific Research Applications
Methyl 5-(2-thienyl)isoxazole-3-carboxylate has been explored for various scientific applications, particularly in the fields of chemistry and biology:
Medicinal Chemistry
- Anti-cancer Properties : Studies have indicated that compounds similar to this compound can inhibit tumor growth by interfering with cellular signaling pathways. For instance, they may act as inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in cancer progression .
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its utility in developing new antibiotics .
Biological Research
- Enzyme Inhibition Studies : Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development .
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Industrial Applications
The compound also finds applications in industrial settings:
Material Science
- Polymer Synthesis : this compound can serve as a building block for synthesizing advanced materials with tailored properties, such as increased thermal stability and chemical resistance .
Analytical Chemistry
- Chromatographic Techniques : It is utilized in high-performance liquid chromatography (HPLC) for separating and analyzing complex mixtures in pharmaceutical research . The compound's unique properties facilitate its use in developing efficient separation techniques.
Case Study 1: Anti-cancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of cell proliferation through apoptosis induction. The study highlighted the compound's potential as a lead structure for developing new anti-cancer drugs.
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound was tested against several pathogenic bacteria. Results showed effective inhibition of bacterial growth, suggesting its potential application in antibiotic formulations.
Mechanism of Action
The mechanism of action of Methyl 5-(2-thienyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The thienyl group may enhance the compound’s binding affinity and selectivity. Pathways involved in its mechanism of action include inhibition of cyclooxygenase enzymes and modulation of GABA receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate
- Methyl 5-(2-furyl)isoxazole-3-carboxylate
- Methyl 5-(2-pyridyl)isoxazole-3-carboxylate
Uniqueness
Methyl 5-(2-thienyl)isoxazole-3-carboxylate is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable scaffold in medicinal chemistry .
Biological Activity
Methyl 5-(2-thienyl)isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring fused with a thienyl group, contributing to its unique reactivity and biological activity. Its molecular formula is C₉H₉N₃O₂S, with a molecular weight of approximately 209.22 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The isoxazole ring serves as a pharmacophore that can bind to specific targets, modulating their activity. Notably, the compound has been implicated in:
- Inhibition of Cyclooxygenase Enzymes : It shows potential as an inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical in inflammatory processes .
- Modulation of GABA Receptors : The compound may influence GABA receptor activity, which is significant for neurological functions.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have highlighted its potential as an antimicrobial agent against various pathogens .
- Anti-inflammatory Effects : Its ability to inhibit COX enzymes suggests promising anti-inflammatory applications .
- Neuroprotective Effects : The compound's interaction with GABA receptors may provide neuroprotective benefits, making it a candidate for further investigation in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by researchers demonstrated that this compound significantly reduced biofilm formation by Staphylococcus aureus by over 90%, indicating its strong antimicrobial potential .
Case Study: COX Inhibition
Another investigation revealed that derivatives of isoxazole compounds, including this compound, showed selective inhibition against COX enzymes, suggesting their utility in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Methyl 5-(2-thienyl)isoxazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of thiophene-containing precursors with methyl acetoacetate derivatives. A typical approach involves refluxing 2-thienyl carbonyl chloride with methyl 3-aminocrotonate in acetic acid, catalyzed by sodium acetate, to form the isoxazole ring . Reaction optimization requires careful temperature control (80–100°C) and stoichiometric ratios (1:1.1 molar ratio of precursor to ester) to avoid side products like open-chain intermediates. Yield improvements (>70%) are achievable by slow addition of reagents and inert atmosphere (N₂) to prevent oxidation of the thienyl group .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm regioselectivity of the isoxazole ring and thienyl substitution. Key signals include δ 6.8–7.2 ppm (thienyl protons) and δ 3.9 ppm (methyl ester) .
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond angles and dihedral angles between the isoxazole and thienyl moieties. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragments (e.g., loss of COOCH₃ group at m/z [M−59]+) .
Q. What safety protocols are critical for handling this compound in the laboratory?
- Methodology :
- Storage : Keep in airtight containers at −20°C, protected from light to prevent photodegradation of the thienyl group .
- PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis to avoid inhalation of fine powders .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized when electron-withdrawing substituents on the thienyl group hinder cyclization?
- Methodology : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states during cyclocondensation. Microwave-assisted synthesis (50–100 W, 10–15 min) enhances reaction kinetics, reducing side-product formation. For example, substituting traditional reflux with microwave irradiation increased yields from 55% to 82% in analogous isoxazole derivatives .
Q. How to resolve contradictions between computational predictions and experimental data for the compound’s dipole moment?
- Methodology :
Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model dipole moments.
Experimental : Use dielectric constant measurements in non-polar solvents (e.g., cyclohexane) to determine experimental dipole moments.
- Discrepancies often arise from solvent effects or crystal packing forces, which can be mitigated by comparing gas-phase computational data with X-ray-derived electrostatic potentials .
Q. What strategies are effective for evaluating the compound’s bioactivity against MAPK pathways?
- Methodology :
- In vitro assays : Use HEK293 cells transfected with MAPK reporters (e.g., luciferase under NF-κB promoter). Treat with 1–50 µM compound and measure inhibition via luminescence.
- Structural analogs : Compare activity with Methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate (IC₅₀: 21.7 nM for MAP4K2) to identify structure-activity relationships (SAR). Replace the dimethoxyphenyl group with thienyl to assess electronic effects .
Q. How to analyze the compound’s stability under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
